molecular formula C20H17F3N4O7S B2599533 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate CAS No. 1428350-43-9

2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate

Cat. No.: B2599533
CAS No.: 1428350-43-9
M. Wt: 514.43
InChI Key: BGANGRKRVZMZGK-UHFFFAOYSA-N
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Description

2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reactions: The thiophene ring and the oxadiazole ring are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted azetidines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical and chemical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

  • Structural Features : The presence of the trifluoromethoxy group and the oxalate salt form distinguishes it from similar compounds, potentially enhancing its stability and bioactivity.
  • Reactivity : The specific arrangement of functional groups may confer unique reactivity patterns, making it suitable for specialized applications in research and industry.

This detailed overview provides a comprehensive understanding of 2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate, highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

oxalic acid;2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S.C2H2O4/c19-18(20,21)27-13-5-3-12(4-6-13)22-15(26)10-25-8-11(9-25)17-23-16(24-28-17)14-2-1-7-29-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANGRKRVZMZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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